molecular formula C8H13F3O B14884857 2-Cyclobutyl-4,4,4-trifluorobutan-1-ol

2-Cyclobutyl-4,4,4-trifluorobutan-1-ol

Cat. No.: B14884857
M. Wt: 182.18 g/mol
InChI Key: JZUOZXYGNQIKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutyl-4,4,4-trifluorobutan-1-ol is an organic compound with the molecular formula C8H13F3O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a cyclobutyl group and three fluorine atoms attached to the butanol backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-4,4,4-trifluorobutan-1-ol typically involves the reaction of cyclobutylmagnesium bromide with 4,4,4-trifluorobutanal. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-4,4,4-trifluorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Cyclobutyl-4,4,4-trifluorobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4,4,4-trifluorobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyclobutyl group and fluorine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutan-1-ol: Similar in structure but lacks the cyclobutyl group.

    Cyclobutanol: Contains the cyclobutyl group but lacks the trifluoromethyl group.

    2-Cyclobutyl-1-butanol: Similar structure but without the trifluoromethyl group.

Uniqueness

2-Cyclobutyl-4,4,4-trifluorobutan-1-ol is unique due to the combination of the cyclobutyl group and trifluoromethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H13F3O

Molecular Weight

182.18 g/mol

IUPAC Name

2-cyclobutyl-4,4,4-trifluorobutan-1-ol

InChI

InChI=1S/C8H13F3O/c9-8(10,11)4-7(5-12)6-2-1-3-6/h6-7,12H,1-5H2

InChI Key

JZUOZXYGNQIKPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CC(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.